2-methyl-6-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one
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Overview
Description
2-methyl-6-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a triazole ring, a piperidine ring, and a pyridazinone core
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
For instance, some triazole derivatives have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Pathways
Triazole compounds are known to affect a variety of biochemical pathways due to their broad range of applications in biomedicinal and biochemical sciences .
Pharmacokinetics
The synthesis process of similar compounds has been improved to increase their yield and purity , which could potentially impact their bioavailability.
Result of Action
Some triazole derivatives have shown promising neuroprotective and anti-inflammatory properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis process of similar compounds has been improved to replace undesired solvents and decrease the amounts of certain reactants . These changes can potentially influence the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the triazole ring can be introduced via a click reaction between an alkyne and an azide, followed by further functionalization to incorporate the piperidine and pyridazinone moieties.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
2-methyl-6-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological assays to study its effects on various biological systems.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with triazole, piperidine, and pyridazinone rings. Examples include:
- 6-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- 6-(4-(1H-1,2,3-triazol-1-yl)piperidine-1-carbonyl)-2-ethylpyridazin-3(2H)-one
Uniqueness
What sets 2-methyl-6-[4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one apart is its specific combination of functional groups and rings, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-6-[4-(triazol-2-yl)piperidine-1-carbonyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O2/c1-17-12(20)3-2-11(16-17)13(21)18-8-4-10(5-9-18)19-14-6-7-15-19/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSCBJLPOXMMBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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